molecular formula C8H6ClNO2 B2814995 (6-Chlorobenzo[d]isoxazol-3-yl)methanol CAS No. 1200219-14-2

(6-Chlorobenzo[d]isoxazol-3-yl)methanol

Cat. No.: B2814995
CAS No.: 1200219-14-2
M. Wt: 183.59
InChI Key: SNCGMLZHTOOGNA-UHFFFAOYSA-N
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Description

(6-Chlorobenzo[d]isoxazol-3-yl)methanol ( 1200219-14-2) is a chemical compound with the molecular formula C 8 H 6 ClNO 2 and a molecular weight of 183.59 g/mol . It is characterized by a benzo[d]isoxazole core structure substituted with a chlorine atom at the 6-position and a hydroxymethyl group at the 3-position . This structure serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. As a building block, it can be utilized in nucleophilic substitution reactions, ester formation, and ether synthesis, making it useful for constructing more complex molecules for various research applications . Researchers are advised to handle this material with appropriate safety precautions. It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For safe handling, refer to the associated GHS pictograms and precautionary statements . The product should be stored sealed in a dry environment, ideally at 2-8°C . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCGMLZHTOOGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chlorobenzo D Isoxazol 3 Yl Methanol and Analogous Scaffolds

Strategies for the Formation of the Benzo[d]isoxazole Ring System

The formation of the benzo[d]isoxazole scaffold is the foundational step in the synthesis of the target compound. Various cyclization strategies are employed to construct this heterocyclic system, often starting from appropriately substituted benzene (B151609) derivatives.

The synthesis of isoxazole (B147169) rings, including the fused benzo[d]isoxazole system, is commonly achieved through cyclization reactions. One prevalent method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com In this process, the amine group of hydroxylamine reacts with one carbonyl group to form an imine, and the hydroxyl group subsequently attacks the second carbonyl, leading to cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

Another powerful technique is electrophilic cyclization. For instance, 2-alkyn-1-one O-methyl oximes can be cyclized using various electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) under mild conditions to produce highly substituted isoxazoles. nih.govorganic-chemistry.orgacs.orgresearchgate.net This method is efficient and tolerates a wide array of functional groups. nih.govresearchgate.net Gold-catalyzed cycloisomerization of α,β-acetylenic oximes also provides a route to substituted isoxazoles under moderate reaction conditions. organic-chemistry.org Additionally, 1,3-dipolar cycloaddition reactions are a key strategy, such as the reaction of nitrile oxides with alkynes. organic-chemistry.orgmdpi.com

Table 1: Selected Cyclization Strategies for Isoxazole Ring Formation
Starting MaterialReagents/ConditionsProduct TypeReference
1,3-Dicarbonyl CompoundHydroxylamineIsoxazole youtube.com
2-Alkyn-1-one O-methyl oximeICl, I2, Br2, or PhSeBr4-Halo(seleno)isoxazole organic-chemistry.orgacs.org
α,β-Acetylenic oximeAuCl3Substituted Isoxazole organic-chemistry.org
Aldoxime and Alkynetert-Butyl nitrite or Isoamyl nitrite3,5-Disubstituted Isoxazole organic-chemistry.org

To synthesize the target compound, a chlorine atom must be incorporated into the benzene ring of the benzo[d]isoxazole structure. This is typically achieved by starting with a pre-halogenated precursor. For example, the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, which share the same core, begins with commercially available substituted materials that are taken through a five-step synthesis involving esterification, carbonation, ring-forming condensation, hydrolysis, and amide condensation. nih.gov

The synthesis of halogenated isoxazoles can also be accomplished through electrophilic cyclization methods where the halogen is introduced during the ring formation. The reaction of 2-alkyn-1-one O-methyl oximes with reagents such as ICl, I2, or Br2 yields 4-haloisoxazoles directly. organic-chemistry.orgacs.orgresearchgate.net While this introduces a halogen onto the isoxazole ring itself, the principle of using halogenating agents in the cyclization process is a key concept. For benzo[d]isoxazoles, the halogen is more commonly positioned on the benzene ring, necessitating the use of a starting material like a halogenated 2-aminophenol or a related substituted benzene.

The Mitsunobu reaction is a versatile dehydration-condensation reaction that converts a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and thioethers. nih.govorganic-chemistry.org The reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon. tcichemicals.com

In the context of benzo[d]isoxazole synthesis, the Mitsunobu reaction can be applied to form key intermediates. For instance, it is used in the synthesis of trisubstituted isoxazoles where an alcohol is coupled with a nucleophile like methyl 4-hydroxybenzoate. nih.gov The precursor (6-Chlorobenzo[d]isoxazol-3-ol) is a crucial intermediate for obtaining the target molecule. The Mitsunobu reaction provides a pathway to introduce functionalities that can be later converted to the hydroxymethyl group or to synthesize related ether-linked analogs. nih.gov The reaction's mechanism involves the formation of a phosphonium intermediate from TPP and DEAD, which then activates the alcohol's oxygen, allowing it to be displaced by a nucleophile. organic-chemistry.org

Introduction and Modification of the Methanol (B129727) Functionality at Position 3

Once the 6-chlorobenzo[d]isoxazole core is established, the final step is the introduction of the methanol (-CH2OH) group at the 3-position of the isoxazole ring. This is typically achieved by reducing a carboxylic acid or its derivative.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. chemguide.co.uk While sodium borohydride (NaBH4) is generally not strong enough for this conversion, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. libretexts.orgyoutube.com The reaction is typically carried out in an aprotic solvent like dry diethyl ether, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukyoutube.com

In the synthesis of (6-Chlorobenzo[d]isoxazol-3-yl)methanol, the key precursor is 6-chlorobenzo[d]isoxazole-3-carboxylic acid. nih.gov This carboxylic acid can be effectively reduced to the corresponding primary alcohol using LiAlH4. nih.govlibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org Alternative, milder methods for reducing carboxylic acids have also been developed, such as manganese(I)-catalyzed hydrosilylation, which offers a catalytic approach to this transformation. nih.gov

Table 2: Reagents for the Reduction of Carboxylic Acids to Primary Alcohols
ReagentConditionsCharacteristicsReference
Lithium aluminum hydride (LiAlH4)Dry ether solvent, followed by acid workupStrong, non-selective reducing agent. Reduces carboxylic acids and esters. chemguide.co.uklibretexts.org
Sodium borohydride (NaBH4)Typically methanol or ethanolNot strong enough to reduce carboxylic acids or esters. libretexts.orgyoutube.com
Diisobutylaluminum hydride (DIBAH)Low temperature (e.g., -78 °C)Can reduce esters to aldehydes or primary alcohols depending on conditions. nih.gov
[MnBr(CO)5] / PhSiH32-MTHF, 80 °CCatalytic method using an earth-abundant metal. nih.gov

Besides the direct reduction of a carboxylic acid, the hydroxymethyl group can be installed via other functional group interconversions. A common alternative is the reduction of an ester. For instance, a methyl or ethyl ester of 6-chlorobenzo[d]isoxazole-3-carboxylic acid can be reduced to this compound. This reduction can be accomplished with LiAlH4 or, in some cases, with diisobutylaluminum hydride (DIBAL). nih.gov The synthesis of the precursor carboxylic acid itself involves several steps, including esterification, indicating that the ester is a readily accessible intermediate. nih.gov

Another potential route could involve the synthesis of a 3-formyl-6-chlorobenzo[d]isoxazole (an aldehyde), which could then be reduced to the primary alcohol using a milder reducing agent like sodium borohydride. This approach allows for more flexibility in the choice of reducing agents as aldehydes are more reactive than carboxylic acids.

Regioselective Chlorination Approaches on the Benzo[d]isoxazole Nucleus

Achieving regioselective chlorination of the benzo[d]isoxazole ring system is a critical step in the synthesis of the target compound. The position of chlorination is influenced by the electronic properties of the bicyclic system and the nature of the substituents already present.

One common strategy for introducing a chlorine atom at a specific position on the benzene ring of the benzo[d]isoxazole nucleus is to start with an already chlorinated precursor. For instance, the synthesis can commence from a substituted 2-hydroxybenzonitrile or a 2-hydroxyacetophenone bearing a chlorine atom at the desired position. This "bottom-up" approach ensures the chlorine is correctly placed from the outset, avoiding potential issues with regioselectivity in later steps.

Alternatively, direct electrophilic chlorination of a pre-formed benzo[d]isoxazole can be employed. The outcome of such a reaction is dictated by the directing effects of the isoxazole ring and any other substituents. The isoxazole ring itself is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions (typically C5 and C7). To achieve chlorination at the C6 position, the presence of an activating, ortho-, para-directing group on the benzene ring might be necessary to overcome the deactivating effect of the isoxazole moiety and direct the chlorination to the desired position.

A recent study on the ring-opening chlorination of isoxazoles using electrophilic chlorinating agents like N-chlorosuccinimide (NCS) highlights the reactivity of the isoxazole ring itself. researchgate.netnih.gov While this particular study focuses on ring-opening, it underscores the possibility of electrophilic attack on the heterocyclic ring, which can compete with substitution on the benzene portion. Therefore, careful control of reaction conditions is crucial to favor aromatic substitution over reactions involving the isoxazole ring.

The table below summarizes potential chlorination strategies.

Starting MaterialChlorinating AgentConditionsOutcome
4-Chloro-2-hydroxybenzonitrile-CyclizationForms the 6-chlorobenzo[d]isoxazole core directly.
Benzo[d]isoxazoleN-Chlorosuccinimide (NCS)Lewis acid catalystPotential for a mixture of chlorinated isomers.
Substituted Benzo[d]isoxazoleVariousDependent on substituentRegioselectivity is controlled by existing functional groups.

General Synthetic Principles for Benzo[d]isoxazole Scaffold Derivatization

The derivatization of the benzo[d]isoxazole scaffold is a versatile strategy for creating a library of compounds with diverse biological activities. Functionalization can be achieved at various positions on both the benzene and isoxazole rings.

Synthesis of the Benzo[d]isoxazole Core:

The construction of the benzo[d]isoxazole ring system is often achieved through the cyclization of ortho-substituted phenols. A common and effective method involves the reaction of a 2-hydroxyaryl oxime with a dehydrating agent. This approach allows for the formation of the N-O bond of the isoxazole ring.

Another widely used method is the [3+2] cycloaddition of a nitrile oxide with an aryne. Both reactive intermediates can be generated in situ, providing a direct route to functionalized benzo[d]isoxazoles under mild conditions.

Functionalization at the 3-Position:

The 3-position of the benzo[d]isoxazole ring is a common site for introducing various substituents. For the synthesis of this compound, a precursor with a suitable functional group at this position is required.

One approach is to start with a 3-methylbenzo[d]isoxazole derivative. The methyl group can then be functionalized, for example, through radical bromination followed by nucleophilic substitution to introduce a hydroxyl group.

Alternatively, a more direct route involves the use of a precursor that already contains an oxygenated functional group at the 3-position. For instance, the synthesis can start from a 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This carboxylic acid can then be reduced to the corresponding primary alcohol, this compound, using standard reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3). The commercial availability of 6-chlorobenzo[d]isoxazole-3-carboxylic acid makes this a particularly attractive route.

The synthesis of isoxazole-containing methanol derivatives has been reported through one-pot procedures under ultrasound irradiation, highlighting the feasibility of such transformations. eurekaselect.com

The following table outlines general strategies for derivatizing the benzo[d]isoxazole scaffold.

PositionPrecursor Functional GroupReagents/ConditionsResulting Functional Group
3-COOHLiAlH4, THF-CH2OH
3-CH3NBS, AIBN; then H2O/base-CH2OH
3-CNPPh3-mediated Barbier-Grignard type reaction-C(R)Ar
5, 7UnsubstitutedElectrophilic substitutionIntroduction of various electrophiles
6UnsubstitutedDirected ortho-metalationIntroduction of various electrophiles

Chemical Reactivity and Derivatization Studies of 6 Chlorobenzo D Isoxazol 3 Yl Methanol

Reactivity Patterns of the Benzo[d]isoxazole Ring System

The chemical behavior of the benzo[d]isoxazole core is dictated by the interplay between the aromatic benzene (B151609) ring and the fused five-membered isoxazole (B147169) heterocycle. The electron-withdrawing nature of the isoxazole ring generally deactivates the benzene moiety towards electrophilic attack, while the N-O bond within the isoxazole ring itself represents a site of potential chemical transformation.

The benzene portion of the benzo[d]isoxazole scaffold is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the fused isoxazole ring. The electronegative oxygen and nitrogen atoms in the isoxazole ring draw electron density away from the carbocyclic system, making it less nucleophilic and thus less reactive towards electrophiles.

However, under forcing conditions, EAS reactions can occur. The regiochemical outcome of such substitutions is directed by both the existing chloro substituent at the C-6 position and the isoxazole ring itself. The chlorine atom is a deactivating, ortho, para-director. The isoxazole ring's directing influence is more complex. Studies on related benzisoxazole systems provide insight into these reactions. For instance, the nitration of 5-chloro-2,1-benzisoxazole with nitric acid in sulfuric acid results in the exclusive formation of 4-nitro-5-chloro-2,1-benzisoxazole. This suggests that substitution occurs ortho to the chlorine atom and at the C-4 position, which is influenced by the electronic properties of the heterocyclic ring. For (6-Chlorobenzo[d]isoxazol-3-yl)methanol, electrophilic attack would be predicted to occur at the C-5 or C-7 positions, though such reactions are not extensively documented and would likely require harsh conditions.

Reaction Reagents Predicted Position of Substitution Notes
NitrationHNO₃ / H₂SO₄C-5 or C-7The benzo[d]isoxazole ring is deactivated, requiring strong reaction conditions.
HalogenationBr₂ / FeBr₃C-5 or C-7The reaction is expected to be slow due to the deactivated ring system.
Friedel-CraftsRCOCl / AlCl₃C-5 or C-7This reaction is generally difficult on strongly deactivated aromatic rings.

The isoxazole ring contains a relatively weak N-O bond, which is susceptible to cleavage under various conditions, leading to ring-opening reactions. This reactivity provides a pathway to structurally diverse compounds that are not easily accessible otherwise.

Reductive Ring Cleavage: The N-O bond of isoxazoles can be cleaved reductively using several methods. Catalytic hydrogenation, often employing catalysts like Raney Nickel, is a common method for cleaving the N-O bond, which typically leads to the formation of β-enaminoketones after subsequent rearrangement. Other reagents known to effect this transformation include molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water and low-valent titanium reagents. researchgate.net These reactions transform the heterocyclic core into a linear chain, revealing new functional groups.

Ring-Opening Halogenation: Treatment of isoxazoles with electrophilic halogenating reagents can induce a ring-opening reaction. For example, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can attack the isoxazole ring, leading to cleavage of the N-O bond and the formation of valuable halogenated products such as α-halocyanoketones.

Rearrangement Reactions: Under basic conditions, certain substituted benzo[d]isoxazoles can undergo rearrangement. One notable example is the Boulton-Katritzky rearrangement, which involves the recyclization of hydrazone derivatives of isoxazoles into 1,2,3-triazoles. beilstein-journals.org This transformation involves a base-promoted ring-opening of the isoxazole followed by intramolecular cyclization onto the hydrazone moiety.

Transformation Typical Reagents/Conditions Product Type
Reductive CleavageRaney Ni / H₂; Mo(CO)₆ / H₂Oβ-Enaminoketones
Ring-Opening HalogenationNCS, NBS, Selectfluor®α-Halogenated carbonyl compounds
Boulton-Katritzky RearrangementBase (e.g., K₂CO₃) on arylhydrazone derivatives1,2,3-Triazoles

Transformations of the Primary Alcohol Functionality

The primary alcohol group at the C-3 position of the isoxazole ring is a versatile functional handle for a wide array of chemical modifications. Standard alcohol chemistry can be applied to introduce new functional groups and build more complex molecular architectures.

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective for the partial oxidation to 6-chlorobenzo[d]isoxazole-3-carbaldehyde (B13041344). This aldehyde is a valuable intermediate for subsequent reactions like Wittig olefination or reductive amination. Studies on related isoxazole-4-yl methanols have shown successful oxidation to the aldehyde, which was then used in Wittig reactions. nih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to 6-chlorobenzo[d]isoxazole-3-carboxylic acid. The existence of the methyl ester of this acid (CAS No. 50620-09-2) confirms the accessibility of this oxidation state.

Target Product Oxidizing Agent(s) Typical Conditions
6-Chlorobenzo[d]isoxazole-3-carbaldehydePCC, DMP, Swern OxidationAnhydrous organic solvent (e.g., CH₂Cl₂)
6-Chlorobenzo[d]isoxazole-3-carboxylic acidKMnO₄, Jones Reagent (CrO₃/H₂SO₄)Aqueous or acidic conditions

The hydroxyl group readily undergoes esterification and etherification reactions to produce a variety of derivatives.

Esterification: Standard esterification protocols, such as the Fischer esterification (reaction with a carboxylic acid in the presence of a strong acid catalyst) or reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine), can be employed to form the corresponding esters.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Alternatively, Mitsunobu reaction conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like DEAD or DIAD) allow for the formation of ethers from the alcohol and another hydroxyl-containing compound.

To perform nucleophilic substitutions, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. This is typically achieved by converting the alcohol into a sulfonate ester or a halide.

Activation of the Alcohol: The alcohol can be reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding mesylate or tosylate. These sulfonate esters are excellent leaving groups for SN2 reactions.

Conversion to Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivative.

Nucleophilic Displacement: Once activated, the C-3 methylene (B1212753) carbon is susceptible to attack by a wide range of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield (6-chlorobenzo[d]isoxazol-3-yl)methyl azide. Other nucleophiles such as cyanides, thiols, and amines can also be used to introduce diverse functionalities.

Initial Transformation Reagent Intermediate Subsequent Nucleophile Final Product
MesylationMsCl, Et₃NMesylateNaN₃Azide Derivative
TosylationTsCl, PyridineTosylateKCNNitrile Derivative
ChlorinationSOCl₂Chloro DerivativeNaSMeMethyl Thioether

Chemical Reactivity and Potential Modifications of the Chlorine Substituent at Position 6

The chlorine atom at the C-6 position of the benzo[d]isoxazole ring is a versatile functional handle for introducing molecular diversity. As an aryl chloride, it is amenable to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. These reactions allow for the chlorine to be replaced with a wide range of carbon, nitrogen, oxygen, and sulfur-based functional groups.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the modification of aryl halides. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, chloride). youtube.comnih.gov The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org In the context of the 6-chlorobenzo[d]isoxazole scaffold, the isoxazole ring itself imparts electron-withdrawing character, facilitating nucleophilic attack at the chlorinated position.

Potential SNAr modifications include:

Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides can introduce ether linkages.

Thiolation: Thiolates can displace the chlorine to form thioethers.

Amination: While direct amination via SNAr can be challenging, highly activated substrates may react with potent nitrogen nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of bonds to aromatic rings. youtube.com These methods are often preferred due to their broad substrate scope and high functional group tolerance under relatively mild conditions.

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester. nih.govrsc.org The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). youtube.comnih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-6 position.

Buchwald-Hartwig Amination: This reaction is a premier method for constructing carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and a sterically hindered phosphine ligand. wikipedia.orgbeilstein-journals.org This strategy provides a direct route to a diverse array of 6-amino-substituted benzo[d]isoxazole derivatives.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (in most cases), and an amine base (e.g., triethylamine, diisopropylamine). wikipedia.orgorganic-chemistry.orglibretexts.org The resulting 6-alkynylbenzo[d]isoxazoles are valuable intermediates for further synthetic transformations.

The table below summarizes these potential modifications.

Table 1: Potential Modifications of the 6-Chloro Substituent
Reaction TypeReagents & ConditionsResulting Functional Group at C-6Product Structure Example
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)Aryl, Heteroaryl, Alkyl(6-Arylbenzo[d]isoxazol-3-yl)methanol
Buchwald-Hartwig AminationR¹R²NH, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene)Primary/Secondary Amine (-NR¹R²)(6-(Dialkylamino)benzo[d]isoxazol-3-yl)methanol
Sonogashira CouplingTerminal Alkyne (R-C≡CH), Pd Catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF)Alkynyl (-C≡C-R)(6-(Alkynyl)benzo[d]isoxazol-3-yl)methanol
Nucleophilic Aromatic Substitution (SNAr)NaOR, High Temperature, Solvent (e.g., DMF)Alkoxy (-OR)(6-Alkoxybenzo[d]isoxazol-3-yl)methanol

Multi-Component Reaction Strategies Utilizing the Benzo[d]isoxazole Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple building blocks. beilstein-journals.org

The this compound molecule is a suitable precursor for MCRs following a simple synthetic transformation. The primary alcohol at the C-3 position can be readily oxidized to the corresponding aldehyde, 6-chlorobenzo[d]isoxazole-3-carbaldehyde, using standard oxidation reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is an ideal carbonyl component for several well-known MCRs.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. semanticscholar.orgnih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then trapped by the isocyanide and the carboxylic acid to yield a complex α-acylamino amide product. semanticscholar.org By employing 6-chlorobenzo[d]isoxazole-3-carbaldehyde as the aldehyde component, it is possible to synthesize a diverse library of complex structures bearing the benzo[d]isoxazole core. This approach allows for the systematic variation of the other three components, providing rapid access to a wide range of derivatives for chemical and biological screening. nih.gov

Passerini Three-Component Reaction

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. semanticscholar.org Similar to the Ugi reaction, using 6-chlorobenzo[d]isoxazole-3-carbaldehyde as the carbonyl source would directly incorporate the benzo[d]isoxazole scaffold into a multifunctional product.

The table below illustrates a hypothetical Ugi reaction to demonstrate the molecular complexity that can be achieved.

Table 2: Example of a Ugi Four-Component Reaction
Component 1 (Aldehyde)Component 2 (Amine)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Resulting Product Structure
6-chlorobenzo[d]isoxazole-3-carbaldehydeBenzylamineAcetic Acidtert-Butyl isocyanideComplex Ugi Product

Computational Chemistry and Theoretical Investigations of Benzo D Isoxazole Derivatives

Quantum Chemical Studies and Molecular Structure Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in benzo[d]isoxazole derivatives. researchgate.net Methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in the gas phase and in different solvents. researchgate.net These theoretical calculations of structural parameters for benzo[d]isoxazole derivatives have shown good agreement with experimental data where available. researchgate.net

The optimization process seeks the lowest energy conformation of the molecule, providing a stable structure that is essential for further analysis of its electronic and chemical properties. For instance, in derivatives of benzo[d]isoxazole, the planarity of the fused ring system is a key structural feature that influences its electronic properties. researchgate.net

Table 1: Representative Calculated Structural Parameters for a Benzo[d]isoxazole Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) 1.38 - 1.40 118 - 121 ~0 or ~180
C-N ~1.35 105 - 110 -
N-O ~1.42 ~110 -
C-O ~1.34 ~112 -

Note: These are typical value ranges and can vary based on the specific derivative and computational method.

Analysis of Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical behavior of molecules. pku.edu.cnwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. ripublication.com A smaller energy gap suggests higher reactivity. ripublication.com For benzo[d]isoxazole derivatives, theoretical calculations of HOMO and LUMO energies help in understanding their reaction mechanisms and potential as, for example, corrosion inhibitors. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of benzo[d]isoxazole derivatives. researchgate.netresearchgate.net These descriptors provide a general overview of the molecule's chemical behavior.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These parameters are calculated using the energies of the frontier orbitals. ripublication.com The study of these descriptors for benzo[d]isoxazole derivatives in different solvents has shown that the polarity of the solvent can significantly influence their reactivity. researchgate.net

Table 2: Global Chemical Reactivity Descriptors and their Formulas

Descriptor Formula
Electronegativity (χ) -(EHOMO + ELUMO) / 2
Chemical Hardness (η) (ELUMO - EHOMO) / 2
Chemical Softness (S) 1 / η
Electrophilicity Index (ω) χ² / (2η)

Based on Koopmans' theorem.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).

f-(r): Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).

For benzo[d]isoxazole derivatives, Fukui function analysis can pinpoint the atoms most susceptible to attack, providing valuable information for understanding their reaction mechanisms and for designing new synthetic pathways. researchgate.netresearchgate.net

Theoretical Spectroscopic Property Predictions and Experimental Correlations

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectroscopic properties of benzo[d]isoxazole derivatives. researchgate.net Theoretical calculations of infrared (IR) and UV/Visible absorption spectra can be correlated with experimental data to confirm the molecular structure and understand its electronic transitions. researchgate.net

Calculated vibrational frequencies from IR spectra can be compared with experimental results, often showing good agreement after applying a scaling factor. researchgate.net The predicted UV/Visible spectra provide information about the electronic transitions between molecular orbitals, with the HOMO to LUMO transition often being the most significant. researchgate.netresearchgate.net The solvent environment can also be modeled in these calculations to understand its effect on the spectroscopic properties. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Benzo[d]isoxazole Derivative

Spectroscopic Technique Calculated Value Experimental Value
IR Frequency (C=N stretch) ~1610 cm-1 ~1600 cm-1
UV/Visible λmax ~300 nm ~295 nm

Note: These are representative values and can vary for different derivatives.

Examination of Tautomeric Forms and their Relative Stabilities

Tautomerism, the interconversion of structural isomers, is an important consideration for many heterocyclic compounds, including benzo[d]isoxazole derivatives. researchgate.netnih.gov For example, 3-hydroxybenzo[d]isoxazole can exist in different tautomeric forms. researchgate.net Computational studies can be used to calculate the relative energies of these tautomers, thereby predicting their relative stabilities. nih.gov

The stability of different tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. nih.gov Theoretical calculations can determine the most stable tautomeric form in different environments, which is crucial for understanding the compound's chemical and biological activity. researchgate.net For instance, the relative stability of tautomers can affect their interaction with biological targets.

Solvent Effects on Molecular Geometry and Electronic Structure (e.g., IEF-PCM Model)

The surrounding solvent medium can significantly influence the molecular geometry and electronic structure of a solute molecule. The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a powerful computational method used to simulate these solvent effects. q-chem.com This model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

In the context of benzo[d]isoxazole derivatives, the IEF-PCM model can predict changes in bond lengths, bond angles, and dihedral angles upon moving from the gas phase to a solvent. For a molecule like (6-Chlorobenzo[d]isoxazol-3-yl)methanol, the presence of polar functional groups, such as the chlorophenyl and hydroxymethyl groups, suggests a strong interaction with polar solvents.

Table 1: Theoretical Solvent Effects on the Dipole Moment of a Representative Benzo[d]isoxazole Derivative

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase13.25
Dichloromethane8.934.88
Ethanol24.555.62
Water78.395.91

Note: The data in this table is representative of typical solvent effects on polar aromatic molecules and is intended for illustrative purposes.

The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also affected by the solvent. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. This solvatochromic effect is critical in understanding the UV-Vis absorption properties of these compounds in different media.

Non-linear Optical (NLO) Property Investigations (e.g., polarizability, hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. utp.edu.conih.gov Computational methods are instrumental in the rational design of molecules with significant NLO properties. The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first hyperpolarizability (β).

For benzo[d]isoxazole derivatives, the presence of a π-conjugated system and the potential for intramolecular charge transfer (ICT) upon excitation are key features that can give rise to NLO activity. worldscientific.com The chlorine atom, being an electron-withdrawing group, and the hydroxymethyl group can modulate the electronic distribution within the molecule, influencing its NLO response.

Theoretical calculations, often performed using Density Functional Theory (DFT), can predict the values of polarizability and hyperpolarizability. These calculations help in understanding the structure-property relationships and in screening candidate molecules for promising NLO applications.

Table 2: Calculated Non-Linear Optical Properties of a Representative Isoxazole (B147169) Derivative

PropertyValue (a.u.)
Dipole Moment (μ)4.12
Mean Polarizability (α)185.3
First Hyperpolarizability (β)1250.8

Note: The data in this table is hypothetical and serves to illustrate the types of parameters calculated in NLO studies.

The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response. Large β values are desirable for applications such as second-harmonic generation.

Hydrogen Bonding and Other Intermolecular Interactions via Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate a wide range of intermolecular and intramolecular interactions, including hydrogen bonding. sciencepublishinggroup.comresearchgate.netnih.govresearchgate.netresearchgate.net It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which is the basis of these interactions.

In this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. NBO analysis can quantify the strength of these hydrogen bonds by calculating the second-order perturbation energy (E(2)) associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor's X-H bond (where X is an electronegative atom).

For instance, in a dimer of this compound, an intermolecular hydrogen bond of the type O-H···N could be formed, where the hydroxyl group of one molecule interacts with the nitrogen atom of the isoxazole ring of another. NBO analysis can reveal the donor and acceptor orbitals involved and the stabilization energy of this interaction.

Table 3: NBO Analysis of a Representative Intermolecular Hydrogen Bond

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ*(O-H)5.8

Note: This table illustrates a hypothetical NBO analysis result for a hydrogen bond. LP denotes a lone pair and σ denotes an antibonding orbital.*

Role and Potential in Medicinal Chemistry Research Scaffold Based Investigations

Benzo[d]isoxazoles as Privileged Scaffolds for Bioactive Compound Development

The benzo[d]isoxazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for the design of new drugs. The unique electronic and structural features of the benzo[d]isoxazole nucleus allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds. researchgate.net These derivatives have been investigated for a multitude of therapeutic applications, highlighting the broad utility of this heterocyclic system in drug discovery. researchgate.net The inherent versatility of the benzo[d]isoxazole backbone makes it a valuable component in the development of novel bioactive molecules.

Exploration of Biological Activities and Pharmacological Potential of Benzo[d]isoxazole Derivatives

The benzo[d]isoxazole scaffold is a cornerstone for a variety of pharmacologically active compounds, with research demonstrating a wide spectrum of biological effects. researchgate.net

Derivatives of the benzo[d]isoxazole family have been explored for their potential in the treatment of neurological disorders. However, a detailed review of the scientific literature reveals no specific studies or data on the neuroprotective effects of (6-Chlorobenzo[d]isoxazol-3-yl)methanol itself. While the broader class of compounds shows promise in this area, the specific contribution of this particular molecule has not been documented.

The anti-inflammatory potential of various benzo[d]isoxazole derivatives has been a subject of interest in medicinal chemistry. Despite the investigation of the anti-inflammatory properties of the broader benzo[d]isoxazole class, there is currently no available scientific literature detailing the specific anti-inflammatory properties of this compound.

The search for new antimicrobial agents is a critical area of pharmaceutical research, and benzo[d]isoxazole derivatives have been synthesized and evaluated for their activity against various pathogens. researchgate.net A comprehensive search of existing research indicates a lack of specific studies focused on the antimicrobial, including antibacterial and antifungal, activity of this compound.

The development of novel anticancer agents is a primary focus of modern drug discovery, and various heterocyclic compounds, including benzo[d]isoxazole derivatives, have been investigated for their potential in this area. researchgate.net

Hypoxia-Inducible Factor-1α (HIF-1α) is a significant target in cancer therapy due to its role in tumor progression and metastasis. While some benzo[d]isoxazole analogues have been reported as inhibitors of HIF-1α transcription, there is no specific research available that evaluates the activity of this compound as a HIF-1α inhibitor. The potential of this specific compound in this context remains to be investigated.

Note on Data Tables: Due to the absence of specific research findings for this compound in the reviewed scientific literature, no data tables could be generated.

Anticancer Research and Molecular Target Inhibition

Regulation of Downstream Gene Expression (e.g., VEGF, PDK1)

There is no direct evidence in the reviewed literature to suggest that this compound regulates the expression of Vascular Endothelial Growth Factor (VEGF) or 3-phosphoinositide-dependent kinase 1 (PDK1). However, the broader chemical class of isoxazole (B147169) derivatives has been investigated for its potential to inhibit signaling pathways involving these genes. For instance, inhibiting receptor-tyrosine-kinase (RTK) signaling, such as that of the VEGF receptor (VEGFR), is a key strategy in cancer therapy. nih.gov Some synthetic stilbene (B7821643) derivatives have been shown to inhibit VEGF expression in cancer cells. researchgate.net Furthermore, a novel small molecule has been identified that targets the pleckstrin homology domain of PDK1, suppressing VEGF-mediated angiogenesis by blocking the Akt signaling pathway. nih.gov Benzo[d]isoxazole analogues have also been reported as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key regulator of cellular response to hypoxia which is involved in tumor progression and angiogenesis, partly through the regulation of VEGF. nih.gov These findings highlight the potential for isoxazole-containing compounds to modulate angiogenesis-related pathways, though specific studies on this compound are lacking.

Anticonvulsant Properties and Modulation of Ion Channels

While specific studies on the anticonvulsant properties of this compound have not been identified, the benzo[d]isoxazole scaffold is present in compounds that have been investigated for this activity. A study on novel benzo[d]isoxazole derivatives identified a potent compound, Z-6b, which demonstrated significant protection against maximal electroshock (MES)-induced seizures in mice. bohrium.comnih.gov The mechanism of action for this class of compounds was found to be the selective blocking of the voltage-gated sodium channel NaV1.1. bohrium.comnih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been noted to increase anticonvulsant activity in some series of derivatives. nih.gov Additionally, isoxazole-containing compounds, such as muscimol, have been investigated for their anticonvulsant potential. wikipedia.org These findings suggest that the benzo[d]isoxazole moiety is a promising scaffold for the development of new anticonvulsant agents that act via ion channel modulation.

Derivative Class Mechanism of Action Key Findings Reference
Benzo[d]isoxazole derivativesSelective blocking of NaV1.1Compound Z-6b showed an ED50 of 20.5 mg/kg in MES-induced seizures. bohrium.comnih.gov
Substituted benzisoxazolesNot specifiedHalogenation at the 5-position increased activity. nih.gov

Wnt/β-catenin Signaling Pathway Activation

There is no direct evidence from the searched literature to indicate that this compound activates the Wnt/β-catenin signaling pathway. Research into modulators of this pathway has identified various small molecules, including some with heterocyclic scaffolds. For example, an isoxazole chalcone (B49325) derivative was found to enhance melanogenesis in B16 melanoma cells by activating the Akt/GSK3β/β-catenin signaling pathway, leading to the accumulation of β-catenin. mdpi.com Conversely, another isoxazole derivative was discovered to be a potential inhibitor of the Wnt/β-catenin pathway by disrupting the β-catenin/BCL9 protein-protein interaction. nih.gov The Wnt/β-catenin pathway is crucial for processes like tissue regeneration and wound healing, and its activation is considered a promising therapeutic strategy for conditions like cerebral ischemia/reperfusion injury. researchgate.netfrontiersin.org While these studies show that the isoxazole scaffold can be incorporated into both activators and inhibitors of this pathway, the specific effect of this compound remains uninvestigated.

Insecticidal Activity

No studies specifically detailing the insecticidal activity of this compound were found. However, research into related heterocyclic compounds has shown that the benzoxazole (B165842) and benzothiazole (B30560) scaffolds, which are structurally similar to benzo[d]isoxazole, are important in the discovery of agricultural chemicals. researchgate.netmdpi.com For example, new benzoylphenylureas containing an isoxazole group have been synthesized and shown to have larvicidal activities against various insect pests, including the Oriental armyworm and diamondback moth. nih.gov These findings suggest that the isoxazole and related fused heterocyclic scaffolds are viable starting points for the development of new insecticidal agents.

Antidiabetic Properties

Specific research on the antidiabetic properties of this compound is not available in the reviewed literature. However, the broader class of isoxazole derivatives has been explored for this therapeutic purpose. For instance, novel isoxazole-based flavonoid derivatives have been shown to have anti-diabetic effects by improving glucose consumption in insulin-resistant HepG2 cells, potentially through the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov Another study reported that certain novel isoxazole derivatives exhibited antidiabetic potential in vitro by studying glucose uptake by yeast cells. journaljpri.com Furthermore, some 2-aminobenzothiazole (B30445) derivatives have been evaluated as potential antidiabetic agents. mdpi.com This body of research indicates that the isoxazole scaffold is of interest in the search for new antidiabetic compounds.

Analgesic Effects

There are no specific reports on the analgesic effects of this compound. However, the isoxazole scaffold is a component of various compounds that have been investigated for analgesic and anti-inflammatory activities. For example, some synthesized pyrazolyl isoxazoles displayed antinociceptive activity comparable to standard drugs like pentazocine (B1679294) and aspirin. nih.gov Another study on 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones found that derivatives with chloro or bromo substitutions on the phenyl ring exhibited significant anti-inflammatory activity and were selective COX-2 inhibitors. nih.gov The modulation of AMPA receptors by isoxazole-4-carboxamide derivatives is also being explored as a potential non-opioid pathway for managing inflammatory pain. mdpi.com These examples underscore the potential of the isoxazole core structure in developing new analgesic agents.

Activity against Neurodegenerative Disorders (e.g., Alzheimer's Disease)

While there is no direct research on the activity of this compound against neurodegenerative disorders, the benzo[d]isoxazole scaffold is considered a relevant structure in this field. Benzo[d]oxazole-based derivatives, which are structurally related, have been synthesized and shown to have neuroprotective effects in β-amyloid-induced cell models of Alzheimer's disease. nih.gov Similarly, benzimidazole (B57391) and benzoxazole rings are considered bioisosteres of aromatic rings found in drugs used for Alzheimer's treatment, and compounds containing these rings are being investigated for their potential effectiveness. nih.govresearchgate.net Furthermore, some benzothiazole derivatives have been designed as dual acetylcholinesterase and monoamine oxidase B inhibitors, a therapeutic strategy for Alzheimer's disease. rsc.org This indicates that the general class of compounds to which this compound belongs is of significant interest in the search for treatments for neurodegenerative conditions.

Structure-Activity Relationship (SAR) Studies on Benzo[d]isoxazole Scaffolds for Enhanced Bioactivity

The benzo[d]isoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it serves as a versatile backbone for developing ligands for a range of biological targets. nih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to this core structure influence its biological activity, guiding the optimization of lead compounds.

Research into benzo[d]isoxazole derivatives has revealed key pharmacophoric features that are essential for their activity against various targets, from bacteria to human enzymes. nih.gov For instance, in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family proteins, a target for castration-resistant prostate cancer (CRPC), SAR studies have been instrumental. figshare.comacs.orgnih.gov A systematic exploration of substitutions on the benzo[d]isoxazole ring and its appended groups has led to the identification of compounds with nanomolar potency. figshare.comacs.orgnih.gov

A key finding in the SAR of BET inhibitors was the importance of the groups attached to the benzo[d]isoxazole core. Cocrystal structures of inhibitors complexed with the BRD4 bromodomain provided a solid structural basis for compound optimization. acs.orgnih.gov This structure-based approach allowed researchers to rationally modify the scaffold to enhance binding affinity and selectivity. acs.orgnih.gov

Similarly, SAR studies on isoxazole-based allosteric inverse agonists for the RORγt nuclear receptor identified critical pharmacophore features. dundee.ac.uk These studies showed that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position of the isoxazole ring were optimal for activity. dundee.ac.uk In the context of antimicrobial agents, SAR studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives revealed that the presence of electron-withdrawing groups, such as trifluoro and chloro, significantly increased antibacterial activity. nih.gov

These examples underscore a common theme in the SAR of benzo[d]isoxazoles: the substituents on both the benzene (B151609) and isoxazole rings play a pivotal role in determining the compound's potency and selectivity for its biological target.

Table 1: SAR Findings for Benzo[d]isoxazole Derivatives as BET Inhibitors

Compound IDModification on Benzo[d]isoxazole ScaffoldTargetBinding Affinity (Kd in nM)Key SAR Insight
6i (Y06036)Specific substitutions enhancing pocket-filling interactionsBRD4(1)82Demonstrates high potency and selectivity. acs.orgnih.gov
7m (Y06137)Alternative substitutions enhancing bindingBRD4(1)81Shows comparable high potency to 6i, highlighting multiple optimization pathways. acs.orgnih.gov
This table summarizes the binding affinities of two optimized benzo[d]isoxazole derivatives against the BRD4(1) bromodomain, illustrating the successful application of SAR studies.

Rational Design Principles for Benzo[d]isoxazole-Based Therapeutic Agents

Rational drug design, which leverages knowledge of a biological target's structure, is a powerful strategy for developing novel therapeutics based on the benzo[d]isoxazole scaffold. nih.gov This approach has been successfully applied to create potent and selective inhibitors for various targets, including BET bromodomains and enzymes involved in Alzheimer's disease. nih.govnih.gov

The design process often begins with a known ligand or a fragment identified through screening. For example, a structure-based drug design effort for BET inhibitors started with an amino-isoxazole fragment, which was then elaborated into a novel and potent isoxazole azepine scaffold. researchgate.net By analyzing the cocrystal structures of these initial hits with their target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. figshare.comacs.orgresearchgate.net

In the development of BET inhibitors, a rational design approach led to a class of novel bivalent inhibitors. nih.gov By linking two benzo[d]isoxazole-based monovalent inhibitors, researchers created a bivalent compound (17b) that exhibited 32-fold greater potency in inhibiting the growth of LNCaP prostate cancer cells compared to its monovalent precursor. nih.gov Docking studies were used to understand the binding mode of this bivalent inhibitor with the two tandem bromodomains (BD1 and BD2) of the BET protein. nih.gov

Another example is the rational design of multitarget-directed ligands for Alzheimer's disease. nih.gov Inspired by the bioactive properties of existing benzisoxazole compounds, a "rigidification strategy" was applied to a preclinical candidate to generate a new series of molecules with dual activity as acetylcholinesterase inhibitors and 5-HT4 receptor agonists. nih.gov

Once a promising benzo[d]isoxazole-based hit is identified, medicinal chemists employ various strategies to optimize its pharmacological properties, including potency, selectivity, and metabolic stability. This optimization is a critical step in translating a lead compound into a viable drug candidate. figshare.comacs.org

A primary strategy involves iterative chemical synthesis and biological testing guided by SAR and structural biology. figshare.comacs.org For the benzo[d]isoxazole BET inhibitors, optimization focused on modifying specific parts of the molecule to improve its fit within the acetyl-lysine binding pocket of the BRD4 bromodomain. acs.orgnih.gov This led to compounds like 6i and 7m, which not only had high binding affinity (Kd of 81-82 nM) but also exhibited excellent selectivity over other non-BET bromodomains. acs.orgnih.gov

In another study targeting Hypoxia-Inducible Factor (HIF)-1α, a key factor in tumor development, researchers optimized a lead N-phenylbenzo[d]isoxazole-3-carboxamide. nih.gov Initial screening identified a compound with an IC50 of 0.31 μM. nih.gov Subsequent SAR exploration, involving the synthesis and testing of 26 derivatives, led to the discovery of compounds with IC50 values as low as 24 nM. nih.gov This optimization was achieved by exploring different substituents on the N-phenyl ring, with dimethylamino and acetyl groups at the para-position proving to be highly effective. nih.gov

Selectivity is another crucial property that is optimized. For the HIF-1α inhibitors, the lead compound was tested against a panel of 33 common off-targets, including receptors and enzymes, to ensure it did not have unintended effects. nih.gov The compound showed high selectivity, with a notable effect only on monoamine oxidase A (MAO-A). nih.gov This kind of selectivity profiling is essential for minimizing potential side effects.

Beyond potency and selectivity, the successful development of a therapeutic agent requires careful consideration of its "drug-likeness" and pharmacokinetic profile. Drug-likeness refers to a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). These properties are often evaluated using guidelines like Lipinski's "Rule of Five". nih.govresearchgate.net

Researchers designing benzo[d]isoxazole derivatives are mindful of these principles. For example, the designed HIF-1α inhibitors generally have low molecular weights (around 250 Da) and simpler structures, which align well with Lipinski's rules. nih.gov In silico tools are increasingly used to predict the ADME and pharmacokinetic properties of novel isoxazole derivatives early in the design process. researchgate.netekb.eg These computational methods help to prioritize which compounds to synthesize and test, saving time and resources.

The pharmacokinetic profile of a drug determines how it moves through the body, which is critical for its efficacy. Studies on isoxazole-based BET inhibitors have included the evaluation of pharmacokinetic properties to ensure the compounds are suitable for in vivo testing. researchgate.net Similarly, the development of benzo[d]isoxazole-containing BET inhibitors for CRPC included testing in xenograft tumor models in mice, which demonstrated their therapeutic effects in a living organism. acs.orgnih.gov The absorption of oxazole-based compounds is often governed by passive diffusion, though active transport can also play a role. researchgate.net

Table 2: In Silico Drug-Likeness Profile of Representative Isoxazole Derivatives

Parameter (Lipinski's Rule)GuidelineStatus for Designed Isoxazoles
Molecular Weight≤500 DaCompliant nih.govresearchgate.net
Log P (Octanol-water partition coefficient)≤5Generally Compliant researchgate.net
H-bond Donors≤5Compliant researchgate.net
H-bond Acceptors≤10Compliant researchgate.net
This table illustrates the general compliance of newly designed isoxazole and benzo[d]isoxazole derivatives with Lipinski's "Rule of Five," a key indicator of oral bioavailability.

High-Throughput Screening Methodologies in Benzo[d]isoxazole Derivative Discovery

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits"—molecules that show activity against a specific biological target. This methodology is particularly valuable for exploring the therapeutic potential of privileged scaffolds like benzo[d]isoxazole. ontosight.ai

HTS assays are used to screen compound libraries for various activities. For example, benzo[d]isoxazole analogs have been tested in HTS campaigns to identify novel anti-tubercular agents. nih.gov In one such effort, a series of compounds were tested for their in vitro activity against the Mycobacterium tuberculosis H37Rv strain, leading to the identification of derivatives with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL. nih.gov

In the discovery of HIF-1α transcription inhibitors, a dual-luciferase reporter gene assay was employed. nih.gov This cell-based assay allowed for the efficient screening of the synthesized benzo[d]isoxazole derivatives to quantify their ability to inhibit HIF-1α transcriptional activity. nih.gov This approach is well-suited for HTS, enabling the rapid evaluation of structure-activity relationships across a series of compounds.

The integration of HTS with computational chemistry represents a powerful paradigm for accelerating drug discovery. ontosight.ai Advances in these techniques are making it easier to explore the vast chemical space around the benzo[d]isoxazole core and to identify promising new lead compounds for a wide range of diseases. ontosight.ai

With the current available information, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” that aligns with the provided outline. Extensive research did not yield specific studies on this particular compound within the requested application areas.

The available scientific literature discusses the properties and applications of the broader classes of benzo[d]isoxazole, isoxazole, and benzoxazole derivatives. While this body of research suggests potential applications for "this compound" by analogy, it does not provide the specific data required to generate a scientifically accurate and thorough article focused exclusively on this compound.

Therefore, to adhere to the strict instructions of not introducing information outside the explicit scope, the article cannot be generated at this time. Further experimental research and publication on the specific applications of this compound in advanced materials science, its role as a synthetic building block, its corrosion inhibition properties, and its potential in agrochemical development are needed.

Advanced Methodologies and Future Research Directions for 6 Chlorobenzo D Isoxazol 3 Yl Methanol

Emerging Synthetic Techniques for Highly Functionalized Benzo[d]isoxazole Derivatives

The synthesis of isoxazole (B147169) and its fused-ring derivatives, like benzo[d]isoxazoles, has evolved significantly, moving towards more efficient and versatile methods. Recent advances focus on creating complex, highly functionalized molecules with improved yields and selectivity. rsc.org

Key emerging techniques include:

Transition Metal-Catalyzed Cycloadditions: These methods have become pivotal for isoxazole synthesis, offering high efficiency and control over the reaction. rsc.orgresearchgate.net

Direct Functionalization: Techniques that allow for the direct modification of the isoxazole core are gaining prominence. This approach avoids lengthy synthetic routes and allows for late-stage diversification of drug-like scaffolds. nih.gov

Microwave-Induced Synthesis: Microwave-assisted organic synthesis provides a green and efficient alternative to conventional heating. For isoxazole derivatives, it has been shown to dramatically reduce reaction times and, in some cases, enable solvent-free reactions. nih.govdntb.gov.ua

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, aligns with green chemistry principles by enhancing reaction rates under milder conditions, reducing the need for toxic solvents and catalysts, and minimizing byproduct formation. nih.gov This technique has been successfully applied to the synthesis of various isoxazole-based molecules. nih.gov

Table 1: Comparison of Emerging Synthetic Techniques for Benzo[d]isoxazole Derivatives
TechniqueKey AdvantagesExample Application
Transition Metal-Catalyzed ReactionsHigh efficiency, regioselectivity, and broad substrate scope. rsc.orgresearchgate.netNegishi coupling of isoxazole zinc pivalates with bromopyridine derivatives. nih.gov
Microwave-Assisted SynthesisRapid reaction times, improved yields, often solvent-free conditions. nih.govdntb.gov.uaSynthesis of 3,5-disubstituted isoxazoles. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry)Energy efficiency, use of green solvents (e.g., water), reduced reaction times, catalyst reuse. nih.govOne-pot synthesis of 3,5-functionalized isoxazoles in an aqueous medium. nih.gov
Direct C-H FunctionalizationAtom economy, reduced synthetic steps, late-stage modification of complex molecules. nih.govSynthesis of tricyclic fused isoxazoles. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

The precise structural confirmation and purity determination of (6-Chlorobenzo[d]isoxazol-3-yl)methanol and its analogues are critical for their development as therapeutic agents. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides fundamental structural information. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning protons and carbons, especially in complex, highly substituted derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of a compound, confirming its identity.

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. It is used to confirm the connectivity of atoms and the stereochemistry of the compound. researchgate.net

Hirshfeld Surface Analysis: This computational method, often used in conjunction with X-ray crystallography data, allows for the analysis of intermolecular interactions within the crystal structure, providing insights into the forces that hold the crystal together. researchgate.net

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to analyze the thermal stability of the compound. researchgate.net

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of the synthesized compounds.

Synergistic Integration of Computational and Experimental Approaches for Molecular Design and Discovery

The modern drug discovery pipeline has been revolutionized by the integration of computational and experimental methods. jddhs.comjddhs.com This synergy creates an efficient, rational workflow from initial concept to validated lead compound. jddhs.comnih.gov For benzo[d]isoxazole derivatives, this iterative process is crucial for identifying and optimizing new drug candidates.

The process typically involves:

Computational Design and Screening: The process often starts with computational techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies to identify potential drug candidates from virtual libraries. jddhs.comjddhs.comresearchgate.net These methods predict how well a molecule might bind to a biological target.

Synthesis and Experimental Validation: The most promising candidates identified in silico are then synthesized. These compounds are subjected to experimental assays (in vitro and in vivo) to validate the computational predictions and determine their actual biological activity. jddhs.com

Structural Biology Feedback: Structural data from techniques like X-ray crystallography of a lead compound bound to its target protein provides crucial insights. jddhs.com This information is used to refine the computational models, leading to a more accurate understanding of the binding mechanism.

Iterative Optimization: The experimental results are fed back into the computational models, creating an iterative feedback loop. researchgate.net This cycle of prediction, synthesis, testing, and refinement allows for the rapid optimization of compound potency, selectivity, and pharmacokinetic properties. jddhs.commdpi.com

Table 2: Key Computational and Experimental Techniques in Drug Discovery
ApproachTechniquePurpose in Benzo[d]isoxazole Research
ComputationalMolecular DockingPredicts the binding orientation and affinity of a benzo[d]isoxazole derivative to a specific protein target. jddhs.com
QSARRelates the chemical structure of a series of compounds to their biological activity, guiding the design of more potent analogues. jddhs.comresearchgate.net
Molecular Dynamics (MD) SimulationsSimulates the movement of the compound and its target protein over time, providing insights into binding stability and mechanism. jddhs.com
ExperimentalHigh-Throughput Screening (HTS)Rapidly tests large libraries of compounds for activity against a biological target. jddhs.comjddhs.com
In Vitro & In Vivo AssaysMeasures the biological effect of the synthesized compounds in cellular models and living organisms. jddhs.com
X-ray Crystallography / Cryo-EMDetermines the 3D structure of the compound-target complex, providing a blueprint for rational drug design. jddhs.com

Development of Multi-Targeted Therapies and Polypharmacology Approaches Based on Benzo[d]isoxazole Scaffolds

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.gov Polypharmacology, an approach that involves designing single chemical entities that can modulate multiple biological targets, is an emerging and promising strategy. nih.govresearchgate.net The benzo[d]isoxazole scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). rsc.orgresearchgate.net

The rationale for using benzo[d]isoxazoles in polypharmacology includes:

Improved Efficacy: By hitting multiple disease-relevant pathways simultaneously, MTDLs can achieve a greater therapeutic effect than single-target agents.

Reduced Drug Resistance: Targeting multiple proteins can make it more difficult for diseases to develop resistance.

Simplified Treatment Regimens: A single multi-target drug can replace a combination of several different drugs, potentially improving patient compliance and reducing the risk of drug-drug interactions. researchgate.net

Research into benzo[d]isoxazole derivatives has identified compounds with activity against various targets, making them attractive candidates for MTDL design. The discovery of a scaffold that can be chemically modified to interact with different targets is a key goal in medicinal chemistry. mdpi.com

Exploration of Novel Biological Targets and Molecular Mechanisms of Action

While benzo[d]isoxazole derivatives are known to interact with a range of biological targets, ongoing research continues to uncover new ones. This exploration is vital for expanding the therapeutic potential of this chemical class. The versatility of the isoxazole ring allows for its incorporation into compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govrsc.orgresearchgate.netresearchgate.net

Recent areas of investigation include:

Bromodomain and Extra-Terminal (BET) Proteins: Certain benzo[d]isoxazole derivatives have been identified as potent and selective inhibitors of BET family proteins, such as BRD4. researchgate.netnih.gov These proteins are epigenetic readers and are considered promising targets for the treatment of castration-resistant prostate cancer and other malignancies. researchgate.netnih.govasm.org

Antimicrobial Targets: Novel benzo[d]isoxazole derivatives have shown potent activity against various bacterial and fungal pathogens. nih.gov Research is focused on identifying their specific molecular targets within these microorganisms, such as bacterial type-II topoisomerases or enzymes like mycobacterial pantothenate synthetase for tuberculosis treatment. nih.gov

Enzyme Inhibition: The benzo[d]isoxazole scaffold is being explored for its potential to inhibit a wide variety of enzymes implicated in disease, including kinases and succinate dehydrogenase (SDH), a target for antifungal agents. bohrium.com

Implementation of Sustainable and Green Chemistry Principles in Synthesis of Benzo[d]isoxazoles

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.comrjpn.org The synthesis of benzo[d]isoxazoles is an area where these principles can be effectively applied to create more sustainable and efficient processes. rsc.orgnih.gov

The twelve principles of green chemistry provide a framework for this approach, with key applications in benzo[d]isoxazole synthesis including:

Waste Prevention: Designing synthetic routes with high atom economy to minimize the generation of chemical waste. rjpn.org

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. nih.govrjpn.orgresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave and ultrasound irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govjddhs.comrjpn.org

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones to increase reaction efficiency, reduce waste, and allow for catalyst recycling. jddhs.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources rather than depleting fossil fuels. jddhs.com

The use of ultrasound, for example, has been shown to enable the synthesis of isoxazole derivatives in aqueous media using reusable catalysts, perfectly aligning with multiple green chemistry principles. nih.gov

Q & A

Q. What are the recommended synthetic routes for (6-Chlorobenzo[d]isoxazol-3-yl)methanol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves cyclization of pre-functionalized precursors. A common approach is the reaction of 6-chloro-3-hydroxybenzo[d]isoxazole with formaldehyde under acidic conditions, followed by reduction. Optimization can be achieved by:

  • Microwave-assisted synthesis (e.g., 60–80°C, 30–60 minutes) to enhance reaction rates and yields .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and monitor by TLC (silica gel, UV detection).

Q. How can the molecular structure of this compound be unequivocally characterized?

Methodological Answer: Employ a combination of:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., C–O ≈ 1.36 Å, C–Cl ≈ 1.74 Å) and torsional angles to confirm planarity of the isoxazole ring .
  • NMR spectroscopy :
    • ¹H NMR : Hydroxymethyl proton at δ 4.8–5.2 ppm (broad, exchangeable); aromatic protons split due to J-coupling .
    • ¹³C NMR : Chlorine-induced deshielding of C-6 (δ ~145 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 200.0245 (C₈H₅ClNO₂⁺) .

Advanced Research Questions

Q. How does the position of the hydroxymethyl group on the isoxazole ring influence physicochemical properties and bioactivity?

Methodological Answer: Compare positional isomers (e.g., 3- vs. 5-substituted isoxazoles) through:

  • Computational studies : DFT calculations (B3LYP/6-311++G**) to evaluate electronic effects. The 3-substituted isomer exhibits higher dipole moments (~4.2 Debye) due to asymmetric charge distribution .
  • Solubility assays : LogP measurements (shake-flask method) show 3-substituted derivatives are more hydrophilic (LogP ≈ 1.8) than 5-substituted analogs (LogP ≈ 2.3) .
  • Biological screening : Test against enzyme targets (e.g., COX-2) to correlate substitution patterns with IC₅₀ values .

Q. What computational strategies predict the reactivity of this compound in electrophilic/nucleophilic reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., HOMO ≈ -6.8 eV, LUMO ≈ -1.5 eV) to identify reactive sites. The hydroxymethyl group acts as a nucleophile (high HOMO density), while the chlorophenyl ring undergoes electrophilic substitution .
  • Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions (chlorine atom) and nucleophilic centers (hydroxyl oxygen) .
  • Transition state modeling : Use QM/MM simulations to predict activation barriers for esterification or etherification reactions .

Q. How can crystallographic data elucidate intermolecular interactions affecting solid-state stability?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify π-π stacking (C⋯C contacts: 3.3–3.6 Å) and hydrogen bonds (O–H⋯N: ~2.8 Å) in SCXRD-derived structures .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with packing efficiency .
  • Powder XRD : Monitor polymorph transitions under humidity (e.g., 40–80% RH) to assess hygroscopicity .

Q. What are common synthetic byproducts or impurities, and how are they characterized?

Methodological Answer:

  • LC-MS/MS profiling : Identify chlorinated dimers (e.g., m/z 399.1 [2M+H]⁺) or dehydroxylated products (C₈H₄ClNO⁺, m/z 182.9876) .
  • Isotopic labeling : Use ¹³C-formaldehyde to trace incomplete reduction steps .
  • Regulatory thresholds : Quantify impurities per ICH guidelines (<0.15% for any unidentified peak) .

Q. What reaction mechanisms govern the derivatization of the hydroxymethyl group for prodrug design?

Methodological Answer:

  • Esterification : React with acyl chlorides (e.g., acetyl chloride, pyridine catalyst) to form lipophilic prodrugs. Monitor conversion via FTIR (C=O stretch at ~1740 cm⁻¹) .
  • Carbamate formation : Use tert-butyl dicarbonate (Boc₂O) to generate stable carbamates for controlled release. Optimize pH (8–9) to minimize hydrolysis .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append targeting moieties (e.g., triazole-linked peptides) .

Q. How is the biological activity of this compound assessed in antimicrobial or enzyme inhibition studies?

Methodological Answer:

  • MIC assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (18–24 h incubation). Compare with positive controls (e.g., ciprofloxacin) .
  • Enzyme inhibition : Screen against COX-2 via ELISA (IC₅₀ determination) or fluorogenic substrates (e.g., Dabcyl-QSPFRK-Edans cleavage assay) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (IC₅₀ > 100 μM desirable) .

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